4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate
Description
The compound 4-[3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate is a sulfonate ester derivative featuring two aromatic rings connected via a propenyl-oxo bridge. Its structure comprises:
- Ring A: A phenyl group substituted with a sulfonate ester (4-chlorobenzenesulfonate) at the para position.
- Ring B: A 4-fluorophenyl group linked to the propenyl-oxo moiety.
However, the sulfonate ester distinguishes it from typical chalcones, which are simple ketones. The electron-withdrawing fluorine (on Ring B) and chlorine (on Ring A) substituents likely influence electronic properties, solubility, and metabolic stability .
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-1-15(2-11-19)3-14-21(24)16-4-8-18(23)9-5-16/h1-14H/b14-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQFMJSEQZRLTE-LZWSPWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common approach is the condensation of 4-fluorobenzaldehyde with acetophenone to form 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The propenyl ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate is C21H14ClFO4S, with a molecular weight of 416.85 g/mol. The compound features a sulfonate group, which enhances its solubility and reactivity in various chemical environments. Its predicted boiling point is approximately 585.5 °C, and it has a density of about 1.391 g/cm³ .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The incorporation of the fluorophenyl moiety is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression. In vitro assays revealed that derivatives of this compound could effectively inhibit kinase activity, suggesting a mechanism through which they might exert therapeutic effects .
Organic Synthesis Applications
Building Block in Synthesis
In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its reactive sulfonate group allows for nucleophilic substitution reactions, making it useful in synthesizing various derivatives for pharmaceutical applications .
Case Study: Synthesis of Novel Compounds
A notable case study involved the use of this compound in synthesizing novel furoate derivatives. Researchers reported successful reactions leading to the formation of compounds with enhanced biological activity. This highlights the versatility of this compound as a precursor for drug discovery .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Significant inhibition of cancer cell proliferation |
| Enzyme inhibition (kinase) | Effective inhibition observed in vitro | |
| Organic Synthesis | Building block for complex molecules | Successful synthesis of furoate derivatives |
| Nucleophilic substitution reactions | Versatile applications in drug discovery |
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The fluorophenyl and chlorobenzenesulfonate groups can interact with enzymes and receptors, potentially inhibiting their activity. The propenyl ketone group may also participate in covalent bonding with nucleophilic sites on proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with chalcones and sulfonate esters. Key comparisons include:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., halogens) on Ring A and Ring B enhance potency in chalcones. For example:
- Compound 2j (4-Br on Ring A, 4-F on Ring B) has an IC₅₀ of 4.703 μM , whereas replacing Br with Cl (Compound 2h) increases IC₅₀ to 13.82 μM .
- Cardamonin, with hydroxyl groups (electron-donating) on Ring A, shows the highest activity (IC₅₀ = 4.35 μM) .
Functional Group Influence :
- Sulfonate vs. Ketone : The sulfonate ester in the target compound confers higher polarity and metabolic stability compared to chalcones, which may improve solubility but reduce membrane permeability .
- Methoxy Substitution : In Compound 2p (4-OCH₃ on Ring B), IC₅₀ rises to 70.79 μM , indicating electron-donating groups reduce potency . This contrasts with the target’s electron-withdrawing Cl and F substituents.
Positional Effects :
- Substitutions at para positions (e.g., 4-Cl, 4-F) are common in high-activity compounds. Meta substitutions (e.g., 5-I in chalcones) are less impactful unless paired with para halogens .
Biological Activity
4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate, identified by its CAS number 331460-94-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H14ClFO4S
- Molecular Weight : 416.85 g/mol
- Boiling Point : Approximately 585.5 °C (predicted)
- Density : 1.391 g/cm³ (predicted) .
The compound features a sulfonate group, which is often associated with various biological activities, particularly in anti-inflammatory and analgesic contexts. The presence of the fluorophenyl moiety suggests potential interactions with biological targets involved in pain and inflammation pathways.
Analgesic and Anti-inflammatory Effects
Research has indicated that compounds containing similar structural motifs to this compound may exhibit analgesic properties. For instance, studies on related oxazolones have demonstrated significant inhibition of cyclooxygenase enzymes (COX-2), which are critical in the inflammatory response . The ability to inhibit COX-2 could position this compound as a candidate for pain management therapies.
Toxicity and Safety Profile
The acute toxicity of similar compounds has been assessed using OECD guidelines, revealing low toxicity profiles with no significant adverse effects observed in animal models . Histopathological evaluations further support the safety of these compounds, indicating no inflammatory or cytotoxic processes in preserved organs from test subjects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
